molecular formula C22H20ClFN2O2 B11320540 N-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

N-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11320540
M. Wt: 398.9 g/mol
InChI Key: QSLJUGMEJWWDMF-UHFFFAOYSA-N
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Description

N-[(2-Chloro-4-fluorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorinated and fluorinated phenyl group, a dimethylphenoxy group, and a pyridinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-4-fluorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloro-4-fluorobenzyl chloride with 3,4-dimethylphenol in the presence of a base such as potassium carbonate to form the intermediate 2-(3,4-dimethylphenoxy)-2-chloro-4-fluorotoluene.

    Acetamide Formation: The intermediate is then reacted with pyridine-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, N-[(2-Chloro-4-fluorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-4-fluorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated and fluorinated phenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may result in alcohols or amines.

Scientific Research Applications

N-[(2-Chloro-4-fluorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-4-fluorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares structural similarities with the presence of chlorinated and fluorinated phenyl groups.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and chlorinated phenyl group.

Uniqueness

N-[(2-Chloro-4-fluorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20ClFN2O2

Molecular Weight

398.9 g/mol

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H20ClFN2O2/c1-15-6-9-19(11-16(15)2)28-14-22(27)26(21-5-3-4-10-25-21)13-17-7-8-18(24)12-20(17)23/h3-12H,13-14H2,1-2H3

InChI Key

QSLJUGMEJWWDMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3)C

Origin of Product

United States

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